trans-R-138727MP
Overview
Description
trans-R-138727MP is a complex organic compound with a unique structure that combines several functional groups
Mechanism of Action
Target of Action
The primary target of trans-R-138727MP, also known as the active metabolite of Prasugrel , is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation .
Mode of Action
This compound interacts with its target, the P2Y12 receptor, in an irreversible manner . It inhibits the function of the P2Y12 receptor, thereby stopping signal transduction and inhibiting platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor by this compound affects the platelet aggregation pathway . By inhibiting this receptor, the compound prevents the aggregation of platelets, which is a crucial step in the formation of blood clots .
Pharmacokinetics
As an active metabolite of prasugrel , it is reasonable to infer that it shares similar pharmacokinetic properties with its parent compound.
Result of Action
The result of this compound’s action is the potent and irreversible inhibition of the P2Y12 receptor . This leads to a decrease in platelet aggregation, thereby reducing the risk of clot formation .
Biochemical Analysis
Biochemical Properties
(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative decarboxylation, such as phenyliodine diacetate (PIDA), which accelerates polymerization reactions . The nature of these interactions often involves the formation of intermediate complexes that facilitate the biochemical processes.
Cellular Effects
The effects of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect mitochondrial function by regulating mitochondrial DNA transcription, which in turn impacts chemoresistance in colorectal cancer cells . This compound’s ability to alter gene expression and cellular metabolism makes it a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to participate in nucleophilic acyl substitution reactions, where it interacts with acetic acid and other substrates to form intermediate complexes . These interactions are crucial for understanding the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid over time are important considerations in laboratory settings. Studies have shown that its effects can change over time, with potential long-term impacts on cellular function observed in both in vitro and in vivo studies . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid vary with different dosages in animal models. Research has indicated that different dosages can lead to varying degrees of anti-inflammatory, analgesic, and antipyretic activities . Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glycolipid metabolism and short-chain fatty acid production . These interactions can influence metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which affect its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid plays a crucial role in its activity and function. It has been observed to localize to specific cellular compartments, such as mitochondria, where it can modulate mitochondrial function and gene expression . This localization is often directed by targeting signals or post-translational modifications, which ensure the compound reaches its site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-R-138727MP involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the cyclopropyl and fluorophenyl intermediates, followed by their coupling with the piperidine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
trans-R-138727MP can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, trans-R-138727MP is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its various functional groups make it a versatile tool for probing enzyme active sites and receptor binding domains.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with a variety of biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its complex structure allows for the design of materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorophenyl group but lacks the complex piperidine and acetic acid moieties.
Noble gas compounds: While not structurally similar, these compounds also exhibit unique chemical properties due to their unusual bonding patterns.
Uniqueness
What sets trans-R-138727MP apart is its combination of multiple functional groups within a single molecule. This allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO5S/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32)/b19-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPJXQKTFJGUSO-RGEXLXHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676127 | |
Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929211-64-3 | |
Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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